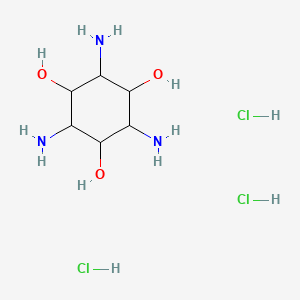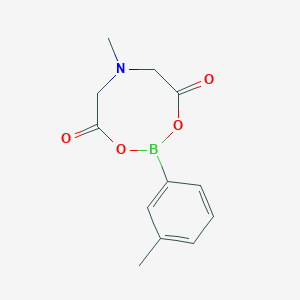![molecular formula C8H4N4O2 B1375848 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1315363-86-0](/img/structure/B1375848.png)
6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a cyano group at the 6-position and a carboxylic acid group at the 3-position
Mécanisme D'action
Target of Action
The primary target of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase, thereby halting cell division .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells . For instance, certain compounds demonstrated a stronger apoptosis induction effect .
Analyse Biochimique
Biochemical Properties
6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, leading to changes in cellular signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method involves the reaction of 5-aminopyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes, arenediazonium salts, and other electrophiles to form novel derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride. Typical reaction conditions involve the use of solvents such as ethanol, methanol, or dimethylformamide, and catalysts like acids or bases to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are often novel pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities. These derivatives can exhibit various pharmacological properties, making them valuable for further research and development .
Applications De Recherche Scientifique
6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and antifungal agents.
Comparaison Avec Des Composés Similaires
6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
2-Cyanopyrazolo[1,5-a]pyrimidine: Similar structure but with the cyano group at the 2-position.
7-Amino-pyrazolo[1,5-a]pyrimidine: Contains an amino group at the 7-position instead of a cyano group.
Pyrazolo[3,4-d]pyrimidine: A different isomer with the pyrazole and pyrimidine rings fused in a different orientation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-2-10-7-6(8(13)14)3-11-12(7)4-5/h2-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKPOWWDCQRHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315363-86-0 | |
| Record name | 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)
![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)
![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)




![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)



![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
